

# What are the physical properties of N-Ethyl-N-methylpropionamide-PEG1-Br

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## Compound of Interest

Compound Name: *N-Ethyl-N-methylpropionamide-PEG1-Br*

Cat. No.: *B11873139*

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## An In-depth Technical Guide to N-Ethyl-N-methylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physical properties, experimental characterization protocols, and molecular structure of **N-Ethyl-N-methylpropionamide-PEG1-Br**. Given that this compound is not extensively documented in publicly available literature, this guide synthesizes data from its constituent chemical moieties—N-Ethyl-N-methylpropionamide and a bromo-PEGylated linker—to forecast its behavior and provide a framework for empirical validation.

## Core Molecular Data and Predicted Physical Properties

**N-Ethyl-N-methylpropionamide-PEG1-Br** is a bifunctional molecule featuring a tertiary amide and a terminal alkyl bromide connected by a single polyethylene glycol (PEG) unit. The hydrophilic PEG spacer is expected to influence its solubility, while the terminal bromine serves as a reactive site for nucleophilic substitution, making it a potentially valuable building block in bioconjugation and medicinal chemistry.

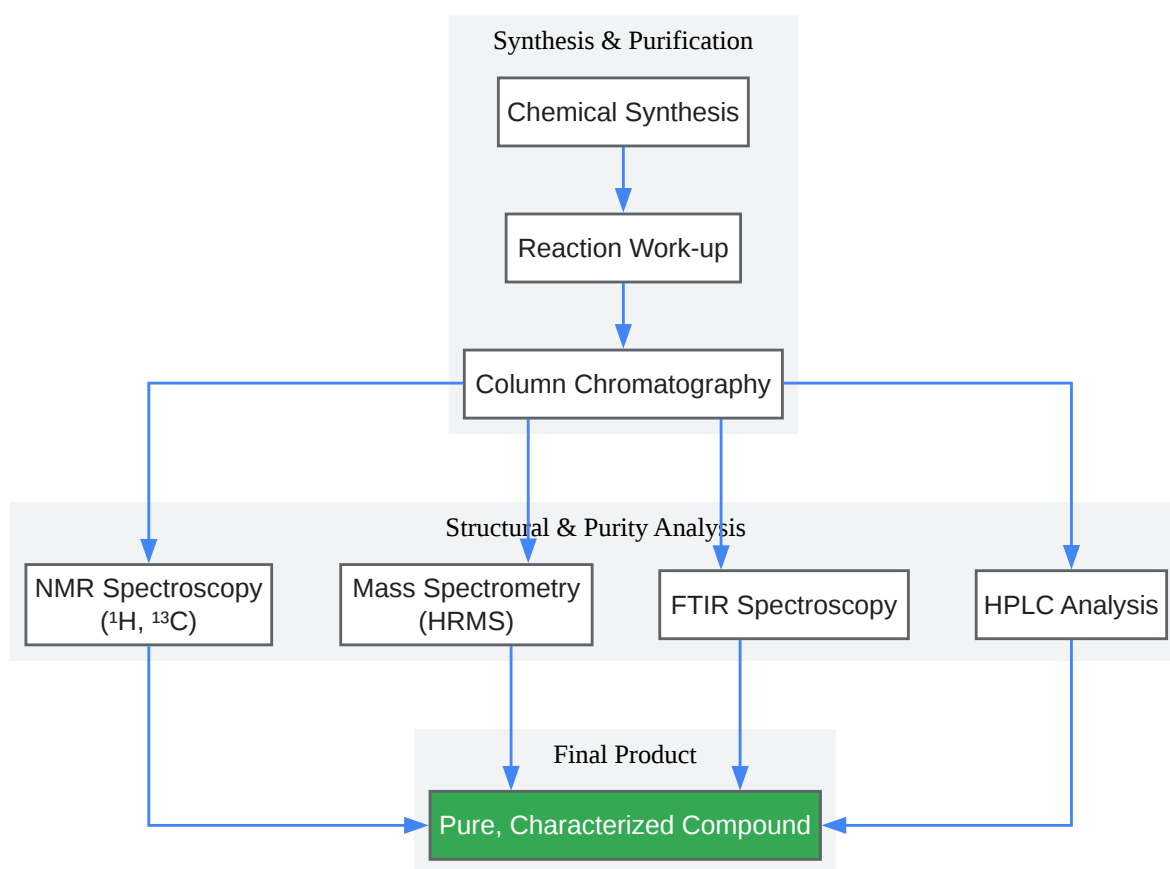
The physical properties of the parent amide, N-Ethyl-N-methylpropionamide, have been documented.<sup>[1][2][3][4]</sup> These properties, combined with those of a bromo-ethoxy group, allow for the estimation of the final compound's characteristics.

Table 1: Predicted Core Molecular and Physical Properties

| Property          | N-Ethyl-N-methylpropionamide (Parent Compound) | Predicted Value for N-Ethyl-N-methylpropionamide-PEG1-Br  | Data Source / Rationale  |
|-------------------|--|---|--|
| Molecular Formula | C6H13NO[1][2][4]                               | C8H16BrNO2  | Calculated   |
| Molecular Weight  | 115.17 g/mol [1][2]                            | 238.12 g/mol  | Calculated   |
| Physical State    | Liquid (at 25°C)                               | Likely a liquid or low-melting solid  | Addition of the polar PEG-Br chain may increase melting point.           |
| Boiling Point     | 181.9°C at 760 mmHg[2]                         | > 200°C (Predicted to decompose at higher temperatures)   | Increased molecular weight and polarity will raise the boiling point.    |
| Density           | 0.873 g/cm <sup>3</sup> [2]                    | ~1.1 - 1.3 g/cm <sup>3</sup>  | The dense bromine atom will significantly increase the overall density.  |
| Refractive Index  | 1.423[2]                                       | ~1.45 - 1.47  | Addition of the PEG-Br moiety will likely increase the refractive index. |
| Solubility        | Soluble in water and organic solvents          | Predicted to be soluble in water, polar organic solvents (e.g., ethanol, DMSO, DMF), and moderately soluble in less polar solvents (e.g., dichloromethane). | The hydrophilic PEG chain enhances aqueous solubility.                   |
| XLogP3            | 0.6[1]   | ~0.8 - 1.2  | The bromo-PEG extension is expected to slightly increase lipophilicity.  |

## Molecular Structure and Visualization

The structure of **N-Ethyl-N-methylpropionamide-PEG1-Br** consists of a propionamide core, N-substituted with both an ethyl and a methyl group. The propionyl group is further functionalized at the 2-position with a 2-bromoethoxy group.



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## References

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